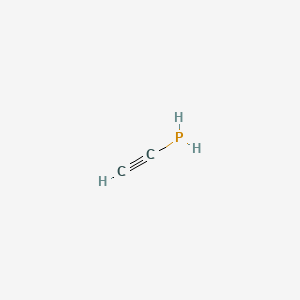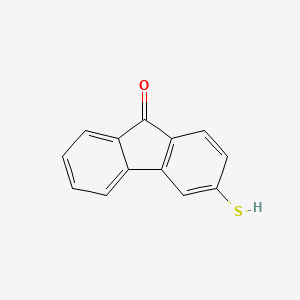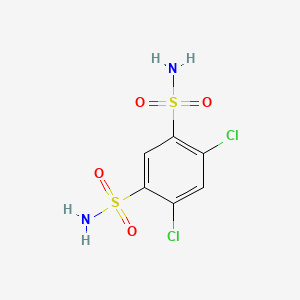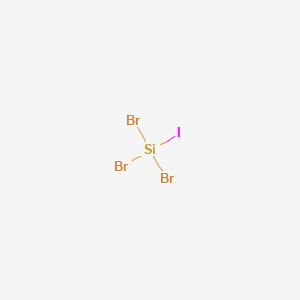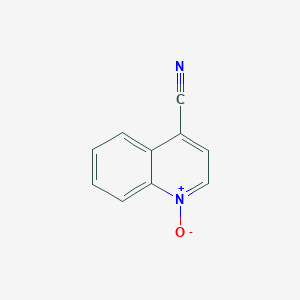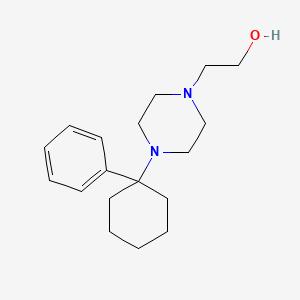
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a phenylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the hydroxyethyl group and the phenylcyclohexyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives.
Scientific Research Applications
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride include:
- Piperazine derivatives with different substituents on the piperazine ring.
- Compounds with similar hydroxyethyl or phenylcyclohexyl groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
21602-68-6 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H28N2O/c21-16-15-19-11-13-20(14-12-19)18(9-5-2-6-10-18)17-7-3-1-4-8-17/h1,3-4,7-8,21H,2,5-6,9-16H2 |
InChI Key |
LRUMEEFGVXEGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


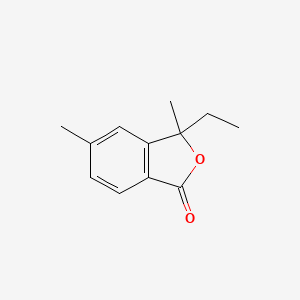
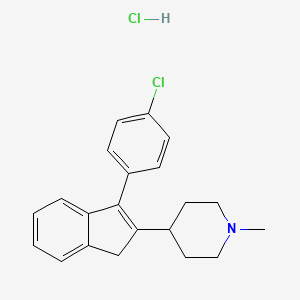
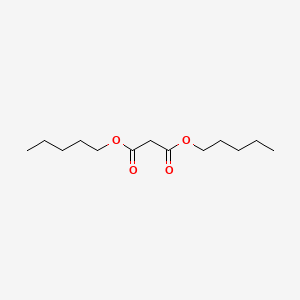
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
